REACTION_CXSMILES
|
ClC([O:4][CH2:5][CH3:6])=O.[CH2:7]([N:14]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:15]1[CH:16]=[C:17](/[CH:22]=[CH:23]/C(O)=O)C=[C:19]([F:21])[CH:20]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([N:36](CC)CC)C.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O>[CH2:7]([N:14]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:15]1[CH:16]=[C:17]2[C:6](=[C:19]([F:21])[CH:20]=1)[C:5](=[O:4])[NH:36][CH:23]=[CH:22]2)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1.013 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C=1C=C(C=C(C1)F)/C=C/C(=O)O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (
|
Type
|
CUSTOM
|
Details
|
to dry out)
|
Type
|
DISSOLUTION
|
Details
|
) The solid was dissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Diphenyl ether (2 mL) was added
|
Type
|
ADDITION
|
Details
|
The acyl azide solution was added slowly dropwise via addition funnel to a refluxing mixture of diphenyl ether (8.12 g) and tributylamine (2 mL), internal temperature ˜230° C
|
Type
|
TEMPERATURE
|
Details
|
A flow of dry nitrogen was maintained through the reaction vessel to a bubbler during the reaction
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was continued for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
after which time the majority of the solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
hexanes was added
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C=1C=C2C=CNC(C2=C(C1)F)=O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |